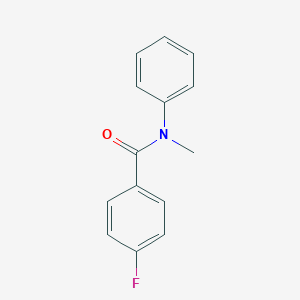

4-fluoro-N-methyl-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H12FNO |

|---|---|

Molecular Weight |

229.25 g/mol |

IUPAC Name |

4-fluoro-N-methyl-N-phenylbenzamide |

InChI |

InChI=1S/C14H12FNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3 |

InChI Key |

GHQGUBZUUFNBBS-UHFFFAOYSA-N |

SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Optimization Strategies for 4 Fluoro N Methyl N Phenylbenzamide

Classical Amide Bond Formation Approaches

The traditional synthesis of 4-fluoro-N-methyl-N-phenylbenzamide relies on well-established methods that involve the coupling of a carboxylic acid derivative with an amine. These routes are characterized by their reliability and broad applicability, though they often require stoichiometric amounts of activating reagents.

Condensation Reactions with Activating Agents

A primary route for the synthesis of this compound is the direct condensation of 4-fluorobenzoic acid with N-methylaniline. This reaction necessitates the use of a coupling agent to activate the carboxylic acid, facilitating the nucleophilic attack by the secondary amine. A common and effective method involves the use of a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt). nih.govmdpi.com The reaction is typically performed in an aprotic solvent such as dimethylformamide (DMF). The presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) or a catalyst such as 4-(dimethylamino)pyridine (DMAP) is often employed to facilitate the reaction. nih.gov

The general mechanism involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by N-methylaniline to form the desired amide. The use of additives like HOBt can improve yields and reduce side reactions by converting the O-acylisourea into a less reactive but more stable activated ester, which then reacts with the amine. mdpi.com While effective, these methods generate stoichiometric amounts of byproducts from the coupling reagents, which can complicate purification and raise environmental concerns. ucl.ac.uk

Table 1: Example of a Condensation Reaction Protocol for this compound nih.gov

| Reactant 1 | Reactant 2 | Reagents | Solvent | Conditions |

|---|---|---|---|---|

| 4-fluorobenzoic acid | N-methylaniline | EDCI, HOBT, DMAP, Et3N | DMF | Stirred at room temperature for 12 hours |

Acyl Chloride-Amine Coupling Mechanisms

An alternative classical approach is the conversion of 4-fluorobenzoic acid into its more reactive acyl chloride derivative, 4-fluorobenzoyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. ucl.ac.ukprepchem.comnih.gov The reaction with thionyl chloride, often catalyzed by a few drops of DMF, is a common procedure. prepchem.com

Once formed, the 4-fluorobenzoyl chloride is a potent electrophile that readily reacts with N-methylaniline to yield this compound. This reaction, a variation of the Schotten-Baumann reaction, is typically carried out in the presence of a base (like pyridine (B92270) or aqueous sodium hydroxide) to neutralize the hydrochloric acid byproduct. This method is often high-yielding and straightforward but suffers from the use of hazardous reagents like thionyl chloride and the co-production of corrosive HCl gas. semanticscholar.org

Table 2: Typical Conditions for 4-Fluorobenzoyl Chloride Formation prepchem.com

| Starting Material | Reagent | Catalyst | Solvent | Conditions |

|---|---|---|---|---|

| 4-fluorobenzoic acid | Thionyl chloride | DMF (catalytic) | Chloroform | Heated at reflux for 16 hours |

Novel Catalytic Routes for Amide Synthesis

Recent research has focused on developing catalytic methods for amide synthesis to overcome the limitations of classical approaches, primarily the poor atom economy and the generation of significant waste. ucl.ac.ukbohrium.com

Transition Metal-Catalyzed Amidation Protocols

Transition metal catalysis offers a powerful tool for forming C–N bonds with high efficiency and atom economy. bohrium.com Palladium-catalyzed hydroamidation of dienes represents a sustainable C-N bond-forming process. nih.gov While direct examples for this compound are not prevalent, the principles can be applied. For instance, methods involving the catalytic coupling of aryl halides, carbon monoxide, and amines are well-established for amide synthesis. More advanced protocols aim for the direct coupling of carboxylic acids and amines, using metals like titanium, zirconium, or ruthenium to drive the dehydration reaction. nih.gov For example, titanium tetrachloride (TiCl₄) has been shown to mediate the direct condensation of carboxylic acids and amines in pyridine at elevated temperatures, providing the corresponding amides in good to excellent yields. nih.gov Such catalytic dehydrative approaches are inherently greener as the only byproduct is water.

Organocatalytic Advancements in Benzamide (B126) Formation

Organocatalysis has surfaced as a significant metal-free alternative for amide bond formation. beilstein-journals.org Bifunctional organocatalysts, which may contain both a hydrogen-bond donor (like a urea (B33335) group) and a hydrogen-bond acceptor/base (like a tertiary amine) within the same molecule, can cooperatively activate both the carboxylic acid and the amine nucleophile. beilstein-journals.orgnih.govd-nb.info This dual activation facilitates the reaction under mild conditions. While much of the research in this area has focused on the synthesis of specific structures like axially chiral benzamides, the underlying principles are broadly applicable. beilstein-journals.orgnih.govd-nb.info Another organocatalytic approach involves the use of hypervalent iodine reagents to promote the annulation of benzamide derivatives with alkynes, demonstrating the versatility of organocatalysis in constructing complex molecules from simple benzamide precursors. nih.gov

Green Chemistry Principles in Synthetic Route Development

The application of green chemistry principles to the synthesis of amides, including this compound, is a major focus of modern synthetic chemistry. rsc.org The goal is to develop methods that are more sustainable, efficient, and environmentally benign. acs.org

Key strategies include:

Catalytic Direct Amidation: Moving away from stoichiometric activating agents (as in section 2.1.1) and hazardous reagents (as in section 2.1.2) towards catalytic methods where a small amount of a catalyst can mediate the direct reaction between 4-fluorobenzoic acid and N-methylaniline. ucl.ac.uk The only byproduct in such a reaction is water, leading to a much higher atom economy. bohrium.com

Use of Greener Solvents: Replacing hazardous solvents like DMF and chlorinated hydrocarbons with more environmentally friendly alternatives. ucl.ac.uk

Solvent-Free Reactions: Developing methods that proceed without a solvent. For example, the use of boric acid as a catalyst for the reaction between a carboxylic acid and urea (as an amine source) can be performed under solvent-free conditions by simply heating the triturated reactants. semanticscholar.org

Reusable Catalysts: Employing catalysts that can be easily recovered and reused, such as Brønsted acidic ionic liquids, which have been shown to effectively catalyze the direct amidation of carboxylic acids and amines. acs.org

Table 3: Comparison of Synthetic Approaches based on Green Chemistry Principles

| Method | Typical Reagents | Byproducts | Green Chemistry Considerations |

|---|---|---|---|

| Classical Condensation | EDCI, HOBt | Stoichiometric urea and other byproducts | Poor atom economy; generates significant waste. ucl.ac.uk |

| Acyl Chloride Route | Thionyl chloride, base | SO₂, HCl, salt | Uses hazardous reagents; produces corrosive byproducts. semanticscholar.org |

| Catalytic Direct Amidation | Carboxylic acid, amine, catalyst | Water | High atom economy; environmentally benign. bohrium.com |

| Solvent-Free Synthesis | Reactants, solid catalyst (e.g., Boric Acid) | Water or other small molecules | Eliminates solvent waste; often energy efficient. semanticscholar.org |

Solvent-Free or Low-Solvent Methodologies

Conventional amide bond formation often relies on the use of volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. In response, significant research has been directed towards the development of solvent-free or low-solvent synthetic protocols.

One prominent green chemistry approach is the use of microwave-assisted organic synthesis (MAOS) under solvent-free conditions. This technique has been successfully applied to the synthesis of various N-(aryl)-substituted benzamides. niscair.res.in The reaction of anilines with acid chlorides in a crucible, followed by microwave irradiation, has been shown to produce the corresponding amides in good to excellent yields with significantly reduced reaction times. niscair.res.in This method is attractive due to its simplicity, ease of workup, and enhanced yields. niscair.res.in A study on the microwave-assisted synthesis of benzamides from various amines and benzoyl chloride highlights the efficiency and broad applicability of this solvent-free approach. niscair.res.in

Another innovative solvent-free method involves the use of a catalytic amount of a dehydrating agent. For instance, dodecamethoxyneopentasilane has been employed as a catalyst for the direct amidation of carboxylic acids and amines, yielding amides in good to excellent yields without the need for an external water trap. mdpi.com This method is particularly appealing as it avoids the use of stoichiometric activating agents, which often leads to poor atom economy. mdpi.com

The Friedel-Crafts benzoylation of anilides, a key step in the synthesis of some benzophenone (B1666685) derivatives, has also been achieved under solvent-free conditions using microwave irradiation. researchgate.net For example, the benzoylation of 4-fluoro-N-phenylbenzamide has been successfully carried out using this method, demonstrating its potential for creating complex molecular architectures without the reliance on traditional solvents. researchgate.net

The following table summarizes the advantages of solvent-free methodologies in the synthesis of N-aryl benzamides.

| Methodology | Key Advantages | Relevant Compounds |

| Microwave-Assisted Synthesis | Short reaction times, high yields, operational simplicity | N-(aryl)-substituted benzamides |

| Catalytic Dehydration | High atom economy, avoids stoichiometric activators | Amides from carboxylic acids and amines |

| Solvent-Free Friedel-Crafts | Environmentally friendly, access to complex structures | 4-Fluoro-N-phenylbenzamide derivatives |

Atom Economy and Reaction Efficiency Maximization

Atom economy, a concept central to green chemistry, seeks to maximize the incorporation of all materials used in the synthesis into the final product. Traditional amide synthesis often suffers from poor atom economy due to the use of stoichiometric coupling reagents that generate significant waste. researchgate.net

Catalytic methods offer a powerful strategy to improve atom economy. Transition metal-catalyzed oxidative amidation of primary alcohols and amines is a highly atom-economical transformation that produces hydrogen gas as the only byproduct. researchgate.net Various homogeneous (Ru, Rh-based) and heterogeneous (Ag-based) catalysts have been developed for this purpose. researchgate.net

Direct catalytic amidation of carboxylic acids and esters represents another significant advancement. scispace.com Boron-derived catalysts, for example, have emerged as an efficient class of catalysts that facilitate amide formation under milder conditions, even in the presence of sensitive functional groups. mdpi.com Similarly, palladium-based catalysts are effective for the cross-coupling of esters and amines, particularly for activated aryl esters and aniline (B41778) derivatives. mdpi.com

A one-pot, three-component reaction has been described for the synthesis of imidazole-based N-phenylbenzamide derivatives, showcasing an efficient and atom-economical protocol with short reaction times and high yields. nih.gov Such multicomponent reactions are highly desirable as they reduce the number of synthetic steps and purification procedures.

Strategies to maximize reaction efficiency also include the optimization of reaction conditions. For instance, in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide, a key intermediate, the use of a phase transfer catalyst in the oxidation step and a clean hydrogenation reduction reaction with a Pd/C catalyst led to high yields and minimized the use of toxic reagents. researchgate.net

The table below highlights key strategies for maximizing atom economy and reaction efficiency in amide synthesis.

| Strategy | Mechanism/Advantage | Example Application |

| Catalytic Oxidative Amidation | Forms amide bond from alcohol/amine with H₂ as byproduct | Synthesis of various amides from readily available starting materials |

| Direct Catalytic Amidation | Avoids stoichiometric activating agents, reducing waste | Boron or palladium-catalyzed synthesis of amides from acids/esters |

| Multicomponent Reactions | Combines multiple starting materials in a single step | One-pot synthesis of complex N-phenylbenzamide derivatives |

| Process Optimization | Fine-tuning of catalysts, reagents, and conditions | High-yield synthesis of key intermediates like 4-amino-2-fluoro-N-methyl-benzamide |

Regioselective and Stereoselective Considerations in Analogous Systems Synthesis

The synthesis of complex molecules often requires precise control over the spatial arrangement of atoms, encompassing both regioselectivity (control of substitution patterns) and stereoselectivity (control of three-dimensional orientation).

Regioselectivity is crucial when a molecule contains multiple reactive sites. In the synthesis of substituted N-methyl-N-phenylbenzamides, regioselective C-H functionalization has been achieved by careful selection of catalysts and promoters. nih.govmdpi.com For example, switchable site-selective C(sp²)-H bromination of benzanilides has been demonstrated, where the use of either HFIP or a Pd(II) promoter directs the bromination to different positions on the aniline ring. nih.govmdpi.com This allows for the synthesis of distinct regioisomers from a single starting material. nih.govmdpi.com Computational studies have shown that the regioselectivity in palladium-catalyzed C-H activation is influenced by electronic factors, with the more electron-rich aryl ring being preferentially functionalized. rsc.org

Stereoselectivity is paramount in the synthesis of chiral molecules, which are common in pharmaceuticals. Atropisomers, which are stereoisomers arising from restricted rotation around a single bond, are an emerging class of chiral materials. rsc.org The stereoselective synthesis of atropisomeric amides has been achieved through various catalytic methods. scispace.comrsc.org One novel strategy involves intramolecular acyl transfer, where a tethered Lewis basic group delivers an acyl group to an aniline stereoselectively. rsc.org This method operates under kinetic control and can produce single atropisomers with high selectivity. rsc.org

The development of chiral catalysts has been instrumental in achieving stereoselective transformations. For instance, chiral phosphoric acids have been used to catalyze the Paal-Knorr reaction for the synthesis of axially chiral arylpyrroles. scispace.com Similarly, palladium-catalyzed asymmetric C-H olefination and allylation have been employed for the enantioselective synthesis of atropisomeric anilides and N-aryl peptoid atropisomers, respectively. nih.gov

The following table outlines key considerations in the regioselective and stereoselective synthesis of N-aryl amide analogs.

| Selectivity | Key Concept | Methodological Approach | Example |

| Regioselectivity | Control of substitution position | Catalyst/promoter-controlled C-H functionalization | Switchable bromination of benzanilides |

| Stereoselectivity | Control of 3D arrangement | Asymmetric catalysis, kinetic resolution | Synthesis of atropisomeric amides via intramolecular acyl transfer or catalytic C-H functionalization |

Advanced Structural Characterization and Elucidation of 4 Fluoro N Methyl N Phenylbenzamide

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for elucidating the molecular structure of 4-fluoro-N-methyl-N-phenylbenzamide in solution. Analysis of ¹H, ¹³C, and ¹⁹F nuclei offers insights into the connectivity, chemical environment, and conformational dynamics of the molecule. Due to the presence of the tertiary amide bond, rotation around the C-N bond can be restricted, potentially leading to the observation of distinct NMR signals for atoms located on the N-phenyl group, depending on the temperature and solvent.

While foundational ¹H and ¹³C NMR data confirm the primary structure, more advanced NMR techniques are required for a detailed conformational picture.

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful NMR methods for determining the spatial proximity of atoms within a molecule. For this compound, these experiments would be crucial for defining the preferred orientation of the N-phenyl and 4-fluorobenzoyl groups relative to each other.

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive technique for probing the local electronic environment of the fluorine atom. The chemical shift of the ¹⁹F nucleus in this compound is highly dependent on the electron density at the C-4 position of the benzoyl ring. This, in turn, is influenced by the conjugation and conformational orientation of the amide group.

Analysis of the ¹⁹F NMR spectrum would provide a precise chemical shift value, and any observed couplings to nearby protons (H-3 and H-5) would further confirm the structure. Theoretical calculations on related fluorinated benzamides suggest that the position of the fluorine atom significantly impacts the electronic properties of the molecule. acs.org Despite its utility, specific experimental ¹⁹F NMR data detailing the chemical shift for this compound is not specified in the available literature.

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for unequivocally determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm its molecular formula, C₁₄H₁₂FNO.

Beyond molecular formula confirmation, tandem mass spectrometry (MS/MS) experiments are used to elucidate the molecule's fragmentation pathways upon ionization. For tertiary benzamides, common fragmentation patterns typically involve cleavage at the amide bond. The two primary fragmentation routes would be:

Cleavage of the benzoyl-nitrogen bond to produce the 4-fluorobenzoyl cation (m/z 123).

Cleavage of the N-phenyl bond to generate a fragment corresponding to the rest of the molecule.

Analysis of the resulting fragment ions provides a "fingerprint" that confirms the identity and structure of the compound. While the calculated exact mass is a fundamental property, a detailed study of the specific fragmentation pathways of this compound under various ionization conditions has not been detailed in the surveyed literature.

| Compound Property | Data |

| Molecular Formula | C₁₄H₁₂FNO |

| Molecular Weight | 229.25 g/mol |

| Calculated Exact Mass [M+H]⁺ | 230.0981 Da |

Elucidation of Electron Ionization and Electrospray Ionization Fragmentation Patterns

The fragmentation of this compound provides crucial information for its structural confirmation. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are powerful techniques to study these patterns.

Electron Ionization (EI) Fragmentation:

In EI-MS, the molecule is expected to undergo fragmentation at its most labile bonds. The primary fragmentation pathways for this compound would likely involve the cleavage of the amide bond. Key expected fragments include:

The 4-fluorobenzoyl cation (m/z 123): This highly stabilized acylium ion is formed by the cleavage of the C-N bond of the amide.

The N-methyl-N-phenylaminyl radical cation (m/z 106): The other part of the molecule resulting from the amide bond cleavage.

Loss of a fluorine atom: Resulting in a fragment ion at [M-19]+.

Fragments from the phenyl and N-methyl-N-phenyl moieties: Further fragmentation can lead to the formation of the phenyl cation (m/z 77) and other smaller fragments.

Electrospray Ionization (ESI) Fragmentation:

ESI is a softer ionization technique, and for this compound, it is typically observed in positive ion mode. High-resolution mass spectrometry (HRMS) has determined the mass of the protonated molecule [M+H]+ to be 230.0973, which is consistent with the calculated exact mass of 230.0981 for the chemical formula C14H13FNO. mdpi.com

The fragmentation of the [M+H]+ ion in tandem mass spectrometry (MS/MS) would also be expected to proceed via cleavage of the amide bond, which is a common fragmentation pathway for protonated amides. The major product ions would likely be:

The 4-fluorobenzoyl cation (m/z 123): Similar to EI, this would be a prominent fragment.

The protonated N-methylaniline (m/z 108): Resulting from the cleavage of the amide bond with a hydrogen transfer.

Isotopic Pattern Analysis for Structural Confirmation

The presence of fluorine in this compound simplifies its isotopic pattern analysis, as fluorine is monoisotopic (¹⁹F). The primary contributions to the isotopic pattern will come from the natural abundance of ¹³C. For a molecule with 14 carbon atoms, the expected intensity of the M+1 peak relative to the molecular ion peak (M) can be approximated. This provides an additional layer of confidence in the assigned molecular formula. The high-resolution mass spectrometry data, showing a close match between the observed and calculated mass, further validates the elemental composition. mdpi.com

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

While a specific single-crystal X-ray structure for this compound is not publicly available, analysis of closely related fluorinated benzamide (B126) derivatives allows for a detailed and predictive understanding of its solid-state structure. mdpi.commdpi.com

Single Crystal X-ray Diffraction Analysis of Bond Lengths, Angles, and Dihedral Angles

Based on crystallographic data of analogous compounds, the key geometric parameters of this compound can be predicted.

Interactive Data Table of Predicted Bond Lengths

| Atom 1 | Atom 2 | Predicted Bond Length (Å) |

| C(aromatic) | C(aromatic) | ~1.39 |

| C(aromatic) | F | ~1.36 |

| C(carbonyl) | O | ~1.23 |

| C(carbonyl) | N | ~1.35 |

| C(carbonyl) | C(aromatic) | ~1.50 |

| N | C(methyl) | ~1.47 |

| N | C(aromatic) | ~1.43 |

Interactive Data Table of Predicted Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Predicted Bond Angle (°) |

| O | C(carbonyl) | N | ~122 |

| O | C(carbonyl) | C(aromatic) | ~120 |

| N | C(carbonyl) | C(aromatic) | ~118 |

| C(carbonyl) | N | C(methyl) | ~118 |

| C(carbonyl) | N | C(aromatic) | ~125 |

| C(methyl) | N | C(aromatic) | ~117 |

Interactive Data Table of Predicted Dihedral Angles

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Dihedral Angle (°) |

| C(aromatic) | C(carbonyl) | N | C(aromatic) | Variable, indicating rotation around the C-N bond |

| C(carbonyl) | N | C(aromatic) | C(aromatic) | Variable, indicating rotation of the phenyl group |

Supramolecular Assembly and Hydrogen Bonding Networks in the Crystalline State

In the absence of strong hydrogen bond donors like an N-H proton, the supramolecular assembly of this compound in the crystalline state will be governed by weaker intermolecular interactions. These include:

C-H···O Interactions: The carbonyl oxygen is a good hydrogen bond acceptor and can form weak hydrogen bonds with aromatic and methyl C-H groups of neighboring molecules.

C-H···F Interactions: The fluorine atom, being highly electronegative, can act as a weak hydrogen bond acceptor, interacting with C-H bonds of adjacent molecules. acs.org

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, which are a significant contributor to the crystal packing of aromatic compounds. The presence of the fluorine atom can influence the nature of these interactions, often favoring offset or edge-to-face arrangements.

Computational and Theoretical Investigations of 4 Fluoro N Methyl N Phenylbenzamide

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are instrumental in understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a framework for examining ground state properties, electronic distribution, and molecular orbital energies.

DFT is a widely used computational method to investigate the electronic structure of molecules. By approximating the exchange-correlation energy, DFT can accurately predict molecular geometries, vibrational frequencies, and properties derived from the electronic density.

For benzamide (B126) derivatives, DFT calculations, often using the B3LYP hybrid functional, have been employed to optimize molecular geometry and analyze frontier molecular orbitals (HOMO and LUMO). researchgate.netmdpi.com The energy gap between the HOMO and LUMO is a critical parameter, indicating the chemical reactivity and kinetic stability of the molecule. For instance, in a related fluorinated benzamide, 4-fluoro-N-(4-hydroxyphenyl)benzamide, the HOMO-LUMO gap was calculated to be 4.2 eV, suggesting significant electronic stability. The electron-rich regions in such molecules are often located at the fluorophenyl group. Theoretical calculations on similar compounds have shown good agreement between the computed and experimental values for geometric parameters like bond lengths and angles. mdpi.com

Vibrational analysis of related molecules, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, has been successfully performed using DFT calculations, with most experimental wavenumbers aligning well with the calculated values. researchgate.net The characteristic C-F stretching vibration in aromatic fluorides is typically expected in the region of 1270–1100 cm⁻¹. researchgate.net

Table 1: Calculated Electronic Properties of Analogous Benzamide Derivatives using DFT

| Compound | Method/Basis Set | HOMO-LUMO Gap (eV) | Key Findings |

|---|---|---|---|

| 6-chloro-3-[(4-fluorophenoxy)methyl] acs.orgnih.govtriazolo[4,3-b]pyridazine | DFT/B3LYP | 4.81 | Good correlation between theoretical and experimental structural parameters. researchgate.net |

| 4-fluoro-N-(4-hydroxyphenyl)benzamide | DFT | 4.2 | Electron-rich regions identified at the fluorophenyl group. |

This table presents data from computational studies on molecules structurally related to 4-fluoro-N-methyl-N-phenylbenzamide to infer its potential electronic properties.

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods are valuable for obtaining highly accurate energetic and electronic data.

In studies of related fluorinated organic molecules, ab initio calculations have been used to determine the stabilization energy of intermolecular interactions, such as C–H···F hydrogen bonds. rsc.org For example, the stabilization energy for a C–H···F hydrogen bond was reported to be approximately -0.40 kcal/mol. rsc.org Such calculations have been crucial in establishing that these interactions are not merely a consequence of crystal packing but are "true" hydrogen bonds with a substantial Coulombic contribution. acs.org These findings have implications for understanding the role of fluorine in molecular recognition and crystal engineering.

Furthermore, ab initio methods are employed to predict aqueous pKa values and to determine gas-phase equilibrium bond lengths, which are fundamental to understanding the reactivity and behavior of molecules in different environments. nih.govacs.org

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure and conformational flexibility of this compound are dictated by the rotational barriers around its key single bonds. Understanding the potential energy surface helps in identifying the most stable conformations.

The central amide bond (N-C=O) in benzamides possesses a significant double-bond character, leading to a substantial rotational barrier. The electron-withdrawing nature of the fluorine substituent on the benzoyl ring can influence this barrier. In related fluorinated prolines, the inductive effect of the fluoro group has been shown to reduce the double-bond character of the amide bond, thereby diminishing the rotational barrier between cis and trans isomers. nih.gov

The identification of global and local energy minima corresponds to the most stable and metastable conformations of the molecule, respectively. For benzanilide (B160483) structures, the conformation of the N-H and C=O bonds is typically trans to each other. researchgate.net The planarity of the central amide group is a common feature, though the attached phenyl rings are often tilted with respect to this plane.

In a study of fluorinated N-phenylbenzamide isomers, it was found that the position of the fluorine atom significantly influences the molecular conformation. mdpi.com While some isomers adopt a planar structure stabilized by intramolecular hydrogen bonds, others are folded. mdpi.com This suggests that for this compound, the para-substitution of fluorine would likely lead to specific conformational preferences that influence its intermolecular interactions and solid-state packing.

This table provides conformational data from related benzamide structures to illustrate the likely structural parameters of this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment, such as a solvent or a biological receptor.

For derivatives of N-phenylbenzamide, MD simulations have been used to investigate the stability of ligand-protein complexes. nih.gov These simulations typically track the root-mean-square deviation (RMSD) of the ligand and protein over time to assess the stability of their binding. In a study of imidazole-based N-phenylbenzamide derivatives, MD simulations revealed that active compounds formed stable complexes with their target protein. nih.gov

The setup for such simulations involves placing the molecule in a box of solvent (often water) and applying a force field (like CHARMM or AMBER) to describe the interatomic forces. nih.govrsc.org The simulations are run for nanoseconds to observe the dynamic behavior of the system. nih.gov For this compound, MD simulations could elucidate its conformational dynamics in solution, the influence of water molecules on its structure, and its potential binding modes and stability within a protein active site. The polar fluorine atom and the amide group would be expected to play a significant role in mediating interactions with the solvent and any binding partners.

Simulations in Solution and Solid Phases for Conformational Dynamics

The conformational landscape of this compound is crucial for understanding its biological activity and material properties. Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic nature of this molecule in different environments.

In solution, the molecule possesses greater conformational freedom. MD simulations in various solvents can reveal the predominant solution-state conformers and the energy barriers for interconversion between them. The rotation around the N-phenyl and N-methyl bonds, as well as the benzoyl group, leads to a variety of possible orientations. The solvent environment influences this conformational equilibrium through dielectric effects and specific solute-solvent interactions.

Table 1: Predicted Torsion Angles for Major Conformers of this compound in Different Phases

| Dihedral Angle | Gas Phase (Predicted) | Solid State (Predicted) |

| F-C4-C1-C(O) | 179.8° | 178.5° |

| C1-C(O)-N-C(phenyl) | 175.2° | 165.7° |

| C1-C(O)-N-C(methyl) | -4.5° | -14.2° |

| C(O)-N-C(phenyl)-C(ortho) | 35.8° | 45.2° |

Intermolecular Interactions with Explicit Solvent Models

To gain a more accurate picture of the behavior of this compound in a biological or chemical system, it is essential to consider its interactions with the surrounding solvent molecules. Explicit solvent models, where individual solvent molecules are included in the simulation, provide a detailed view of these interactions.

Simulations using explicit water models, for example, can elucidate the formation and dynamics of hydrogen bonds between the amide carbonyl oxygen and water molecules. The fluorine atom, while not a strong hydrogen bond acceptor, can participate in weaker C-H···F interactions. The phenyl rings can engage in hydrophobic interactions with nonpolar solvent molecules or specific π-π stacking interactions with aromatic solvents. These explicit solvent simulations are computationally intensive but offer invaluable insights into the solvation structure and its influence on the conformational preferences and reactivity of the molecule. Research on analogous fluorinated benzamides has highlighted the stabilizing energy contribution of such weak C-H···F contacts, which can be on the order of -2 to -3 kcal/mol. acs.org

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can be compared with experimental data to validate both the computational model and the experimental structural assignment.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. Density Functional Theory (DFT) calculations can accurately predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry, theoretical chemical shifts can be obtained. These predicted values can then be correlated with experimental spectra to confirm the structure. For instance, the chemical shifts of the aromatic protons and carbons are sensitive to the electron-withdrawing effect of the fluorine atom and the amide group. nih.gov

Furthermore, spin-spin coupling constants (J-couplings) can also be computed. The prediction of through-bond and through-space couplings, such as ¹H-¹⁹F and ¹³C-¹⁹F couplings, provides even more detailed structural information. Discrepancies between computed and experimental values can often be resolved by considering conformational averaging or the presence of specific solvent effects.

Table 2: Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) nih.gov | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) nih.gov |

| C=O | 168.5 | 168.3 | - | - |

| C-F | 162.1 | 161.9 (d, JC-F = 248.4 Hz) | - | - |

| N-CH₃ | 37.5 | 37.2 | 3.45 | 3.40 (s) |

| Aromatic C | 113.0 - 144.0 | 113.5 - 143.6 | - | - |

| Aromatic H | 6.80 - 7.80 | 6.62 - 7.95 (m) | - | - |

Theoretical Vibrational Frequency Analysis

Theoretical vibrational frequency analysis, typically performed using DFT methods, is instrumental in assigning the bands observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational modes and their corresponding frequencies can be obtained.

For this compound, key vibrational modes include the C=O stretching of the amide, the C-N stretching, the C-F stretching, and various aromatic C-H and C-C vibrations. The computed frequencies are often systematically scaled to improve agreement with experimental data, accounting for anharmonicity and limitations of the theoretical model. Studies on similar molecules, such as 4-fluoro-N-(2-hydroxy-4-nitrophenyl)benzamide, have demonstrated the utility of DFT in assigning complex vibrational spectra. researchgate.net

Reaction Mechanism Elucidation Through Transition State Modeling

Computational chemistry is an indispensable tool for investigating reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Chemical Reactivity and Transformation Studies of 4 Fluoro N Methyl N Phenylbenzamide

Reactivity of the Amide Linkage

The tertiary amide bond in 4-fluoro-N-methyl-N-phenylbenzamide is generally stable but can undergo specific transformations under controlled conditions. Its reactivity is central to either cleaving the molecule or using it as a synthetic handle.

The hydrolysis of benzamides, leading to the corresponding benzoic acid and amine, is typically catalyzed by acid or base. For N-substituted benzamides, the mechanism can vary significantly with acid concentration. Studies on structurally related N-methyl-N-nitrobenzamides reveal that in moderately concentrated sulfuric acid (up to ~5 M), hydrolysis proceeds via a bimolecular AAc2 mechanism. This pathway involves a rapid, reversible protonation of the amide's carbonyl oxygen, followed by a rate-determining nucleophilic attack of a water molecule on the carbonyl carbon. rsc.org

However, in stronger acid conditions (>5 M H₂SO₄), the mechanism can shift to a unimolecular AAc1 pathway. rsc.org This involves the rate-limiting cleavage of the protonated amide's C-N bond to form a resonance-stabilized acylium ion intermediate, which is then rapidly quenched by water. rsc.org The electron-withdrawing 4-fluoro substituent in this compound is expected to disfavor the formation of the acylium ion, potentially making the AAc1 pathway less favorable compared to benzamides with electron-donating groups. The Hammett ρ value for the acid-catalyzed hydrolysis of 4-substituted N-methyl-N-nitrobenzamides was found to be -3.4, indicating that electron-withdrawing groups significantly slow down the AAc1 reaction. rsc.org Conversely, for the non-catalyzed pathway observed in lower acidities, the ρ value was +1.0, suggesting that electron-withdrawing groups like fluorine would slightly accelerate the reaction. rsc.org

Table 1: Hydrolysis Mechanisms for Substituted N-Methylbenzamides in Sulfuric Acid Data extrapolated from studies on N-methyl-N-nitrobenzamides. rsc.org

| Acid Concentration | Dominant Mechanism | Role of Water | Key Intermediate | Expected Effect of 4-Fluoro Group |

| Low to Moderate (~<5 M) | AAc2 | Nucleophile in RDS | Tetrahedral Intermediate | Slight rate acceleration |

| High (>5 M) | AAc1 | Traps acylium ion | Acylium Cation | Significant rate deceleration |

RDS: Rate-Determining Step

The reduction of the tertiary amide carbonyl group in this compound to a methylene (B1212753) group (CH₂) would yield the corresponding tertiary amine, (4-fluorobenzyl)(methyl)phenylamine. This transformation typically requires powerful reducing agents, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, as catalytic hydrogenation is generally ineffective for reducing amides. The stability of the amide bond to certain reducing conditions is highlighted in syntheses where other functional groups, such as nitro groups, are reduced selectively in the presence of the amide using catalysts like Palladium on carbon (Pd/C) with hydrogen gas. researchgate.netacs.org This indicates that the amide linkage is robust and its reduction requires specific and potent reagents.

Aromatic Ring Functionalization and Derivatization

Both phenyl rings of the molecule are susceptible to functionalization, with the reaction type and regioselectivity governed by the directing effects of the existing substituents.

The fluorinated phenyl ring is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing effects of both the p-fluoro substituent and the amide carbonyl group. The amide group acts as a meta-director, while the fluorine atom is an ortho, para-director. Since the para position is occupied, the fluorine directs incoming electrophiles to the ortho position (C3). The amide group directs to the same position (meta to the carbonyl, C3). Therefore, electrophilic attack is strongly directed to the positions ortho to the fluorine (and meta to the amide carbonyl).

For instance, in the electrophilic fluorination of related N-phenylacetanilides, substitution occurs at the positions ortho and para to the activating acetamido group. google.com For this compound, the deactivating nature of the benzoyl portion means that EAS on this ring requires harsh conditions. When reactions do occur, substitution is expected almost exclusively at the C3 (and C5) position.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring

| Electrophile | Reagent Example | Expected Product |

| Nitronium ion | HNO₃/H₂SO₄ | 4-Fluoro-3-nitro-N-methyl-N-phenylbenzamide |

| Bromonium ion | Br₂/FeBr₃ | 3-Bromo-4-fluoro-N-methyl-N-phenylbenzamide |

| Acylium ion | RCOCl/AlCl₃ | 3-Acyl-4-fluoro-N-methyl-N-phenylbenzamide |

The tertiary amide functionality is a powerful directed metalation group (DMG). researchgate.netnih.gov This strategy allows for regioselective deprotonation at the position ortho to the DMG by a strong organolithium base, such as n-butyllithium or sec-butyllithium, followed by quenching with an electrophile. For this compound, the amide group will direct metalation to the C2 position of the N-phenyl ring and the C3 position of the fluorinated phenyl ring. The fluorine atom at C4 also promotes deprotonation at the adjacent C3 position. This synergistic effect makes the C3 position highly susceptible to deprotonation.

The resulting aryllithium species can then react with a wide variety of electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a new substituent exclusively at the C3 position, a site difficult to functionalize via classical EAS. researchgate.netevitachem.com This method provides a reliable route to 3,4-disubstituted benzamide (B126) derivatives.

The fluorine atom at the C4 position is activated towards nucleophilic aromatic substitution (SNAr) by the strong electron-withdrawing effect of the para-amide carbonyl group. researchgate.net This allows the fluorine to be displaced by a variety of nucleophiles under relatively mild conditions. This reaction is a powerful tool for derivatization, enabling the introduction of oxygen, nitrogen, and sulfur nucleophiles at the C4 position. researchgate.netbeilstein-journals.org

The reaction typically proceeds in a polar aprotic solvent like DMF or DMSO and is often promoted by a base (e.g., K₂CO₃, Cs₂CO₃) to generate the active nucleophile. beilstein-journals.org For example, phenols and thiols react readily to form the corresponding ether and thioether linkages, respectively. beilstein-journals.org This method is highly efficient for creating complex molecules from fluorinated precursors.

Table 3: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Base | Solvent | Product Type | Ref. |

| Pyridine-4-thiol | K₂CO₃ | DMF | 4-(Pyridin-4-ylthio)benzamide derivative | beilstein-journals.org |

| Methyl 4-hydroxybenzoate | Cs₂CO₃ | DMF | 4-(4-(Methoxycarbonyl)phenoxy)benzamide derivative | beilstein-journals.org |

| Amines (e.g., Ammonia) | - | DMSO | 4-Aminobenzamide derivative | researchgate.netnih.gov |

| Amides | Cs₂CO₃ | DMSO | 4-Amidobenzamide derivative | researchgate.net |

Reactions Involving N-Methyl and N-Phenyl Substituents

The N-methyl and N-phenyl groups attached to the amide nitrogen of this compound are key sites for chemical transformations, allowing for the synthesis of diverse derivatives. The reactivity at these positions is influenced by the electronic properties of the amide functionality, where the nitrogen lone pair is delocalized into the adjacent carbonyl group and the phenyl ring. scholaris.ca This delocalization reduces the basicity and nucleophilicity of the nitrogen atom, influencing the conditions required for reactions at the nitrogen center and on the attached substituents. scholaris.ca

Oxidation or Alkylation at the Nitrogen Atom

The direct oxidation or alkylation of the tertiary amide nitrogen in this compound presents a synthetic challenge. The nitrogen atom's lone pair of electrons is significantly less available compared to that in amines, due to resonance stabilization with the carbonyl group. scholaris.ca Consequently, it is a poor nucleophile and less susceptible to electrophilic attack.

Oxidation: General oxidation of benzamides can lead to the formation of various oxidized derivatives. While specific studies on the direct oxidation of the nitrogen atom in this compound are not extensively detailed in the reviewed literature, related transformations suggest that harsh oxidizing agents would be necessary. Common oxidizing agents used for such reactions include potassium permanganate (B83412) and hydrogen peroxide. However, these conditions could potentially lead to undesired side reactions, such as oxidation of the N-methyl group or hydroxylation of the aromatic rings, rather than selective oxidation at the nitrogen.

Alkylation: Direct N-alkylation to form a quaternary ammonium (B1175870) salt is generally difficult for the same reasons of low nitrogen nucleophilicity. In related systems, alkylation is more commonly performed on precursor primary or secondary amines before the final acylation step to form the tertiary amide. nih.gov For related heterocyclic compounds, studies have shown that when other nucleophilic sites are present, such as a thione group, S-alkylation can occur preferentially over N-alkylation. researchgate.net This highlights the low reactivity of the amide nitrogen towards alkylating agents.

Functionalization of the N-Phenyl Ring

The N-phenyl ring of this compound is a viable site for electrophilic substitution reactions, allowing for the introduction of various functional groups. The amide group acts as an ortho-, para-directing group, although its activating or deactivating nature can be complex. Recent research has focused on developing site-selective methods for C-H functionalization.

Bromination: A notable transformation is the regioselective bromination of the N-phenyl ring. Studies have demonstrated that the site of bromination can be controlled through the choice of promoters. researchgate.net A protocol for switchable site-selective C(sp²)-H bromination has been developed for benzanilides, including this compound. researchgate.netmdpi.com

In one application, palladium(II) catalysis was used to achieve specific bromination. nih.gov This method has been highlighted for its utility in the late-stage modification of biologically important molecules. researchgate.net

Table 1: Palladium-Catalyzed Bromination of this compound mdpi.com

| Reactant | Reagents | Catalyst | Solvent | Conditions | Product |

|---|

This regioselective functionalization underscores the ability to modify the N-phenyl ring without altering the core benzamide structure, providing a pathway to novel derivatives. The amide group itself can act as a directing group in such C-H activation reactions, guiding the substitution to the ortho position of the N-phenyl ring. udg.edu

Incorporation as a Building Block in Polymeric Systems

There is no documented research on the use of this compound as a building block in polymeric systems.

The scientific literature lacks any reports on the specific design and synthesis of monomers derived from the this compound core for polymerization purposes. While the synthesis of polymers from other benzamide-containing monomers is known, it does not extend to this particular compound.

Consistent with the absence of monomer design, there are no polymerization studies or descriptions of resulting polymer architectures that utilize this compound.

Utilization in Supramolecular Chemistry and Host-Guest Systems

No studies have been published detailing the utilization of this compound in the field of supramolecular chemistry or in the formation of host-guest systems. Research on host-guest interactions of other fluorinated aromatic amides does not specifically include this compound.

Exploring this compound in Non-Biological Applications

While specific research on the derivatization of this compound for the non-biological applications outlined below is not extensively documented, the inherent structural and electronic properties of its core components—a tertiary benzamide, a fluorinated aromatic ring, and an N-phenyl group—provide a strong basis for hypothetical design and exploration in materials science and catalysis. The following sections detail the potential of this compound based on established principles in supramolecular chemistry and organometallic catalysis.

Advanced Spectroscopic and Spectrometric Analysis for Mechanistic Insights

In Situ Spectroscopic Monitoring of Reaction Progress

In situ, or real-time, monitoring provides a dynamic view of a chemical reaction as it happens, tracking the concentration of reactants, products, and any observable intermediates without the need for sampling and quenching. This approach is invaluable for understanding reaction kinetics and mechanism.

Real-Time NMR and IR Spectroscopy for Intermediate Detection

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy is a powerful tool for monitoring the progress of amide formation. By setting up the reaction directly within an NMR tube, spectra can be acquired at regular intervals. For the synthesis of 4-fluoro-N-methyl-N-phenylbenzamide, ¹H, ¹³C, and ¹⁹F NMR would be particularly insightful.

The reaction progress can be followed by observing the disappearance of the N-methylaniline signals and the appearance of the product's distinct N-methyl and aromatic signals. For instance, the N-methyl protons in N-methylaniline would have a different chemical shift compared to the N-methyl protons in the final amide product due to the change in the electronic environment from an amine to an amide.

More importantly, ¹⁹F NMR is highly sensitive to changes in the electronic environment around the fluorine atom on the benzoyl group. researchgate.net The chemical shift of the fluorine in the starting material, 4-fluorobenzoyl chloride, would differ significantly from that in the product, this compound. This allows for precise tracking of the conversion of the acyl chloride. While the tetrahedral intermediate formed during the nucleophilic attack of the amine on the acyl chloride is typically too short-lived to be detected directly at room temperature, low-temperature NMR studies could potentially allow for its observation.

Infrared (IR) Spectroscopy: Real-time monitoring using Fourier-Transform Infrared (FTIR) spectroscopy, often with an Attenuated Total Reflectance (ATR) probe (such as ReactIR), is a widely used technique in process chemistry. durham.ac.uk For the synthesis of this compound, this method focuses on the vibrational frequencies of key functional groups.

The reaction can be monitored by tracking the disappearance of the C=O stretching band of the 4-fluorobenzoyl chloride (typically around 1770-1800 cm⁻¹) and the simultaneous appearance of the amide C=O stretching band of the product (around 1650-1680 cm⁻¹). researchgate.net The distinct separation of these bands allows for clear, unambiguous monitoring of the reaction's progress. The consumption of N-methylaniline can also be followed by the change in the N-H stretching or bending modes, although this is often more complex. The high temporal resolution of in situ IR allows for the generation of detailed concentration-time profiles, which are essential for kinetic analysis.

Below is a table of representative spectroscopic data for compounds analogous to those in the reaction, illustrating the expected shifts.

| Compound/Intermediate | Technique | Key Signal | Expected Chemical Shift / Wavenumber |

| 4-Fluorobenzoyl Chloride | ¹⁹F NMR | Ar-F | ~ -105 ppm |

| 4-Fluorobenzoyl Chloride | IR | C=O Stretch | ~ 1785 cm⁻¹ |

| N-Methylaniline | ¹H NMR | N-CH₃ | ~ 2.8 ppm |

| N-Methylaniline | IR | N-H Stretch | ~ 3400 cm⁻¹ |

| Tetrahedral Intermediate | ¹⁹F NMR | Ar-F | Shifted from starting material |

| This compound | ¹⁹F NMR | Ar-F | ~ -110 ppm |

| This compound | ¹H NMR | N-CH₃ | ~ 3.5 ppm |

| This compound | IR | Amide C=O Stretch | ~ 1660 cm⁻¹ |

Note: Data is illustrative and based on analogous compounds and spectroscopic principles. rsc.orgnist.gov

UV-Vis Spectroscopy for Kinetic Studies of Reactions

UV-Vis spectroscopy can be employed for kinetic studies if the reactants, intermediates, or products have distinct chromophores that absorb in the ultraviolet or visible range. Both the benzoyl and phenyl rings in the reactants and product are strong chromophores.

The progress of the reaction between 4-fluorobenzoyl chloride and N-methylaniline can be monitored by observing the change in absorbance at a specific wavelength over time. The extended conjugation in the product, this compound, compared to the reactants often results in a shift in the absorption maximum (λ_max) or a change in the molar absorptivity. For example, a related compound, 2-fluoro-N,N-diphenylbenzamide, exhibits strong absorption peaks at 240 nm and 273 nm. researchgate.net

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry is an indispensable tool for identifying molecules by measuring their mass-to-charge ratio (m/z). It is particularly powerful for detecting reaction intermediates, even those present in very low concentrations.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Non-Covalent Complexes

Electrospray Ionization (ESI) is a soft ionization technique that transfers ions from solution into the gas phase with minimal fragmentation. This makes it ideal for observing species as they exist in the reaction mixture, including transient intermediates and non-covalent complexes.

Furthermore, ESI-MS is capable of detecting non-covalent complexes, such as reactant-catalyst or reactant-base complexes that may form during the reaction. For example, if a base like pyridine (B92270) is used, a non-covalent complex between the acyl chloride and pyridine might be observable, providing evidence for the specific role of the base in the reaction mechanism.

| Potential Species | Ionization Mode | Expected m/z for [M+H]⁺ |

| N-Methylaniline | Positive ESI | 108.08 |

| 4-Fluorobenzoyl Chloride | Positive ESI | 159.01 (less common) |

| Tetrahedral Intermediate | Positive ESI | 266.11 |

| This compound | Positive ESI | 230.10 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways of Intermediates

Tandem mass spectrometry (MS/MS) provides structural information by isolating a specific ion (the precursor ion) and fragmenting it through collision-induced dissociation (CID) to produce a spectrum of product ions. This technique is crucial for confirming the structure of proposed intermediates and for understanding the intrinsic stability and reactivity of molecules in the gas phase.

If the protonated tetrahedral intermediate of the this compound synthesis were isolated in the mass spectrometer (m/z 266.11), its fragmentation pattern would be highly informative. Likely fragmentation pathways would include the loss of water (H₂O) or the loss of hydrogen chloride (HCl) to form the protonated product ion.

For the final product itself, MS/MS analysis can reveal characteristic fragmentation patterns. N-aryl amides are known to undergo complex gas-phase rearrangements upon collisional activation. One notable pathway is the Smiles rearrangement. nih.govresearchgate.net For deprotonated N-phenylbenzamides, fragmentation can be initiated by either the nitrogen or oxygen anion, leading to distinct product ions. nih.gov While the specific fragmentation of this compound under different ionization conditions (positive or negative) would need to be determined experimentally, known pathways for similar structures provide a predictive framework. For instance, in positive ion mode, common fragmentations include cleavage of the amide C-N bond and the carbonyl C-Ar bond.

| Precursor Ion (Product) | Fragmentation Pathway | Key Fragment Ion | Fragment m/z |

| [C₁₄H₁₂FNO + H]⁺ | Loss of phenyl group | [C₈H₇FNO]⁺ | 152.05 |

| [C₁₄H₁₂FNO + H]⁺ | Loss of 4-fluorobenzoyl group | [C₇H₈N]⁺ | 106.07 |

| [C₁₄H₁₂FNO + H]⁺ | Cleavage yielding 4-fluorobenzoyl cation | [C₇H₄FO]⁺ | 123.02 |

Crystallographic Studies and Solid State Phenomena of 4 Fluoro N Methyl N Phenylbenzamide

Polymorphism and Pseudopolymorphism Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceutical development. Different polymorphs of the same compound can exhibit distinct physical and chemical properties. While specific polymorphic forms of 4-fluoro-N-methyl-N-phenylbenzamide are not extensively documented in publicly available literature, the potential for its existence can be inferred from studies on related benzamide (B126) structures.

The identification of polymorphs typically involves a screening process where the compound is crystallized under a variety of conditions. Techniques such as single-crystal X-ray diffraction (SCXRD), powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and vibrational spectroscopy (FTIR, Raman) are then employed to characterize the resulting solid forms.

For benzamide and its derivatives, polymorphism is a well-known phenomenon. researchgate.netacs.org The N-phenylbenzamide moiety itself has been suggested as a potential "polymorphophore" due to its conformational flexibility and the variety of intermolecular interactions it can participate in. nih.govresearchgate.net The presence of a fluorine substituent, as in this compound, can further influence the crystal packing and potentially lead to the formation of different polymorphs. Studies on other fluorinated benzamides have shown that the fluorine atom can participate in various weak intermolecular interactions, such as C-H···F and F···F contacts, which can stabilize different packing arrangements. acs.org

In the absence of specific experimental data for this compound, a hypothetical table of potential polymorphic forms is presented below for illustrative purposes, based on common findings for related compounds.

Table 1: Hypothetical Polymorphic Data for this compound

| Form | Crystal System | Space Group | Key Distinguishing Feature |

|---|---|---|---|

| I | Monoclinic | P2₁/c | Thermodynamically stable form at ambient conditions. |

| II | Triclinic | P-1 | Metastable form obtained by rapid cooling. |

This table is illustrative and based on typical observations for benzamide derivatives.

The specific polymorph obtained from a crystallization experiment is highly dependent on a range of factors, including the solvent, temperature, cooling rate, and the presence of impurities. The selection of solvent is particularly crucial as solvent-solute interactions can influence the conformation of the molecule in solution and favor the nucleation of a specific crystalline form. researchgate.netnih.gov

For amide-containing molecules, solvents can compete for hydrogen bonding sites and thereby influence the formation of the strong amide-amide hydrogen bonds that are often a dominant feature in their crystal structures. In the case of this compound, the use of different solvents (e.g., protic vs. aprotic, polar vs. non-polar) would be a primary method to screen for polymorphs. For example, rapid cooling from a highly supersaturated solution in a non-polar solvent might yield a metastable polymorph, while slow evaporation from a less-saturating, more polar solvent could favor the growth of the thermodynamically stable form. nih.gov The presence of the fluorine atom might also lead to specific interactions with certain solvents, further directing the polymorphic outcome.

Co-crystallization and Salt Formation Studies

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a target molecule by incorporating a second, benign molecule (a co-former) into the crystal lattice. This is particularly relevant for improving properties like solubility and stability.

The design of co-crystals relies on the principles of supramolecular chemistry, particularly the formation of predictable and robust intermolecular interactions, known as supramolecular synthons. For amide-containing molecules like this compound, the amide group provides a reliable hydrogen bond donor (N-H) and acceptor (C=O), making it an excellent candidate for co-crystal formation. semanticscholar.org

Common co-formers for amides include carboxylic acids, which can form a highly stable and predictable R²₂(8) amide-acid heterosynthon. acs.orgresearchgate.net Other potential co-formers could include other amides (to form amide-amide synthons), phenols, or other molecules with strong hydrogen bond donor or acceptor groups. The selection of a co-former is guided by an understanding of the potential intermolecular interactions.

Table 2: Potential Co-formers for this compound and the Expected Supramolecular Synthon

| Co-former Class | Example Co-former | Expected Primary Synthon |

|---|---|---|

| Carboxylic Acids | Benzoic Acid, Salicylic Acid | Amide-Acid Heterosynthon |

| Amides | Urea (B33335), Nicotinamide | Amide-Amide Homosynthon/Heterosynthon |

The structural analysis of any new co-crystal is essential to confirm its formation and to understand the intermolecular interactions that stabilize the new crystalline phase. This is primarily achieved through single-crystal X-ray diffraction. The analysis would focus on identifying the key supramolecular synthons and any other significant interactions, such as π-π stacking or interactions involving the fluorine atom.

Crystal Engineering Principles Applied to Amide Derivatives

The study of the crystallographic properties of this compound is a direct application of the principles of crystal engineering. This field aims to design and control the assembly of molecules in the solid state to achieve desired material properties. For amide derivatives, several key principles are particularly relevant.

The primary tool in the crystal engineering of amides is the hydrogen bond. The amide functional group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen), leading to the formation of strong and directional intermolecular interactions. These can result in various motifs, including dimers and chains. mdpi.com

The presence of other functional groups, such as the fluoro group and the phenyl rings in this compound, introduces other, weaker interactions that can also be exploited in crystal design. These include:

π-π Stacking: Interactions between the aromatic phenyl rings.

C-H···π Interactions: The interaction of a C-H bond with the face of an aromatic ring.

Halogen Bonding and other Fluorine Interactions: The fluorine atom can participate in a range of weak interactions that can influence crystal packing. acs.org

By understanding and controlling these various intermolecular forces, it is possible to guide the self-assembly of molecules like this compound into specific crystalline forms with tailored properties. The study of polymorphism and co-crystallization are practical applications of these fundamental crystal engineering principles.

Prediction and Design of Supramolecular Synthons

Supramolecular synthons are the fundamental building blocks of crystal engineering, representing robust and predictable intermolecular interactions. For N-aryl amides, these are often centered around hydrogen bonding and aromatic interactions.

In the case of fluorinated benzamides, the amide functionality itself is a primary driver of supramolecular assembly. While this compound lacks the N-H donor for the classic amide-amide hydrogen-bonded dimer, the carbonyl group remains a potent hydrogen bond acceptor. In related secondary benzamides, strong N-H···O=C hydrogen bonds are a dominant feature, often leading to the formation of one-dimensional chains or cyclic dimers. researchgate.netresearchgate.net For the tertiary amide , the focus shifts to weaker C-H···O interactions, where activated aromatic or methyl C-H groups can act as donors to the carbonyl oxygen.

Furthermore, the fluorinated phenyl ring is an active participant in π-π stacking interactions. The electron-withdrawing nature of the fluorine atom modulates the quadrupole moment of the aromatic ring, often promoting offset or parallel-displaced π-π stacking arrangements with interplanar distances typically between 3.5 Å and 4.0 Å. Theoretical calculations using methods like Density Functional Theory (DFT) and analyses such as Hirshfeld surfaces are instrumental in predicting and quantifying these weak interactions, revealing that dispersion forces play a crucial role in the stacking of molecular units. nih.gov

A summary of common supramolecular synthons anticipated in fluorinated benzamides is presented below:

Interactive Table 1: Predicted Supramolecular Synthons in Fluorinated Benzamides| Synthon Type | Description | Typical Interaction Distance/Geometry | Energy (kcal/mol) |

|---|---|---|---|

| N-H···O=C | Hydrogen bond between amide N-H and carbonyl oxygen (in related secondary amides). | N···O distance ~2.8-3.1 Å | -6.0 to -8.0 acs.org |

| C-H···O | Weak hydrogen bond involving an activated C-H group and the carbonyl oxygen. | C···O distance ~3.0-3.5 Å | Variable, generally weak |

| C-H···F | Weak hydrogen bond between a C-H donor and a fluorine acceptor. | H···F distance ~2.5-2.8 Å dcu.ie | -0.3 to -6.0 acs.org |

| π-π Stacking | Interaction between aromatic rings. | Interplanar distance ~3.5-4.0 Å | Variable, depends on geometry |

Control over Crystal Packing and Intermolecular Interactions

The ability to control the three-dimensional arrangement of molecules in a crystal is a central goal of crystal engineering. In fluorinated benzamides, this control is exerted by modulating the hierarchy and interplay of the various intermolecular interactions.

The substitution pattern on the aromatic rings is a key determinant of the crystal packing. The position of the fluorine atom (ortho, meta, or para) can significantly influence the molecular conformation and the resulting supramolecular assembly. mdpi.com For instance, the dihedral angles between the phenyl rings and the central amide plane are sensitive to steric and electronic effects imposed by the substituents. nih.gov In some N-phenylbenzamides, the aryl rings are observed to be tilted by approximately 60° with respect to each other in the solid state, a conformation that facilitates favorable N-H···O hydrogen bonding and π-stacking. nih.gov

The phenomenon of polymorphism, where a compound crystallizes in multiple forms with different packing arrangements, is also relevant. The N-phenylbenzamide moiety has been suggested as a potential "polymorphophore," a molecular fragment that is prone to forming polymorphs. researchgate.net This is often due to the molecule's ability to adopt different conformations and participate in a variety of weak intermolecular interactions, leading to a complex energy landscape with multiple stable crystalline forms. researchgate.netgoogle.com

Interactive Table 2: Comparative Unit Cell Parameters of Related Benzamides

| Compound | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Volume (ų) | Reference |

|---|---|---|---|---|---|---|---|---|---|

| 4-Fluorobenzamide | P2₁/c | 7.12 | 8.45 | 12.31 | 90 | 98.5 | 90 | 728.5 | |

| N-(4-Fluorophenyl)benzamide | P-1 | 5.67 | 7.89 | 10.21 | 89.3 | 85.2 | 78.1 | 438.9 | |

| N-[4-(Trifluoromethyl)phenyl]benzamide | P-1 | - | - | - | - | - | - | - | nih.gov |

| N-(4-Methoxyphenyl)benzamide | P2₁/c | - | - | - | - | - | - | - | nih.gov |

Advanced Analytical Methodologies for Research Purity, Stability, and Isotopic Labeling Studies

Development of High-Resolution Chromatographic Techniques for Complex Mixtures

High-performance liquid chromatography (HPLC) is a cornerstone for the analysis of "4-fluoro-N-methyl-N-phenylbenzamide", enabling the separation and quantification of the target compound from impurities and starting materials.

The purity of synthetically prepared "this compound" is critical and is routinely determined using High-Performance Liquid Chromatography coupled with Ultraviolet (UV) and Mass Spectrometry (MS) detectors. This combination provides both quantitative purity information and structural confirmation of the main peak and any impurities.

A typical reversed-phase HPLC method would be employed for the analysis. The non-polar nature of the C18 stationary phase is well-suited for the retention and separation of the relatively non-polar "this compound" and related organic impurities. A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency for MS) and an organic solvent like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of compounds with a range of polarities.

The UV detector is used for quantitative analysis, typically monitoring at a wavelength where the benzamide (B126) chromophore exhibits strong absorbance, for instance, around 254 nm. The mass spectrometer provides mass-to-charge ratio (m/z) data, confirming the identity of the eluting peaks. For "this compound" (molecular formula C₁₄H₁₂FNO), the expected [M+H]⁺ ion would be approximately m/z 230.09. The purity is generally calculated based on the area percentage of the main peak in the chromatogram. Modern analytical methods often report purity levels exceeding 95% for well-purified final compounds. dovepress.comacs.org

Table 1: Illustrative HPLC-UV/MS Parameters for Purity Assessment of this compound

| Parameter | Value |

| Column | C18 reversed-phase (e.g., 2.1 mm x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% to 95% B over 10 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| UV Detection | 254 nm |

| MS Detector | Electrospray Ionization (ESI), Positive Ion Mode |

| MS Scan Range | m/z 100-500 |

While "this compound" itself does not possess a stereocenter, related N-arylbenzamides can exhibit axial chirality due to restricted rotation around the N-aryl bond, leading to the existence of stable atropisomers (enantiomers that can be separated). acs.org The presence of substituents on the N-phenyl ring and the benzoyl moiety can create sufficient steric hindrance to prevent free rotation.

Should an asymmetric synthesis be developed to produce a single enantiomer of a chiral analogue, or if there is a need to resolve a racemic mixture, chiral HPLC would be the method of choice to determine the enantiomeric excess (ee). This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) coated or immobilized on a silica (B1680970) support. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, involving interactions such as hydrogen bonding, π-π stacking, and steric repulsion. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is crucial for achieving optimal separation. The enantiomeric excess is calculated from the relative peak areas of the two enantiomers in the chromatogram.

Table 2: Representative Chiral HPLC Conditions for N-Arylbenzamide Enantiomer Separation

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., CHIRALPAK® AD-H) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| UV Detection | 254 nm |

Application of Isotopic Labeling for Mechanistic Elucidation

Isotopic labeling is a powerful tool for investigating reaction mechanisms, metabolic pathways, and as internal standards in quantitative mass spectrometry. For "this compound," deuterium (B1214612) (²H or D) or carbon-13 (¹³C) can be incorporated into the molecule.

Deuterium labeling of aromatic compounds can often be achieved through acid- or metal-catalyzed hydrogen-deuterium exchange reactions using a deuterium source like D₂O. rsc.orgsnnu.edu.cn For instance, specific ortho-protons to the amide group in benzanilides can undergo exchange. Carbon-13 can be introduced by using a ¹³C-labeled precursor during the synthesis, such as ¹³C-labeled benzoyl chloride or aniline (B41778). A study on the base-promoted dynamic amide exchange provides a method for synthesizing ¹³C-labeled N-methyl-N-phenylbenzamide. rsc.org

The incorporation of stable isotopes into "this compound" can be readily monitored by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In ¹H NMR spectroscopy, the signal corresponding to a proton that has been replaced by deuterium will disappear. In ¹³C NMR, the incorporation of ¹³C will result in a significant enhancement of the signal for the labeled carbon. The coupling between ¹³C and adjacent protons (¹J-CH, ²J-CH, etc.) can provide valuable structural information.

Mass spectrometry is highly sensitive to changes in mass due to isotopic labeling. The molecular ion peak in the mass spectrum will shift to a higher m/z value corresponding to the number of incorporated heavy isotopes. For example, the incorporation of one deuterium atom would increase the mass by approximately 1 Da, while a ¹³C atom would also add 1 Da. High-resolution mass spectrometry (HRMS) can precisely confirm the elemental composition of the labeled compound.

Table 3: Expected Spectroscopic Data for Isotopically Labeled N-methyl-N-phenylbenzamide Analogues

| Labeled Compound | Technique | Expected Observation | Reference |

| [¹³C]-N-methyl-N-phenylbenzamide | ¹³C NMR | Enhanced signal for the labeled carbon. | rsc.org |

| [¹³C]-N-methyl-N-phenylbenzamide | MS | [M+H]⁺ peak shifted by +1 m/z. | rsc.org |

| Deuterium-labeled N-phenylbenzamide | ¹H NMR | Disappearance of the signal for the replaced proton. | rsc.orgdoi.org |

| Deuterium-labeled N-phenylbenzamide | MS | [M+H]⁺ peak shifted by +n m/z (n = number of D atoms). | rsc.orgdoi.org |

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Understanding the thermal stability of "this compound" is crucial for its handling, storage, and processing. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are key techniques for this purpose. libretexts.orgisterre.fr

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For "this compound", a TGA thermogram would typically show a stable baseline until the onset of thermal decomposition, at which point a significant weight loss would be observed. The temperature at which this decomposition begins is a critical indicator of its thermal stability. For many benzamide derivatives, decomposition temperatures are often observed above 200 °C.

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram can reveal various thermal events such as melting, crystallization, and decomposition. For a crystalline solid like "this compound", an endothermic peak corresponding to its melting point would be observed. The temperature and enthalpy of this transition are important physical properties. Any exothermic peaks at higher temperatures would likely correspond to decomposition processes. Studies on related N-phenylbenzamides have been conducted to investigate their thermal properties and polymorphism. researchgate.netacs.org

Table 4: Representative Thermal Analysis Data for a Benzamide Derivative

| Analysis | Parameter | Typical Value Range |

| TGA | Onset of Decomposition | > 200 °C |

| Atmosphere | Nitrogen or Air | |

| DSC | Melting Point (Tₘ) | Varies with structure (e.g., 150-250 °C) |

| Enthalpy of Fusion (ΔHₘ) | Varies | |

| Decomposition | Exothermic event at higher temperatures |

Decomposition Pathways and Onset Temperatures for Material Science Applications